FFN 102 mesylate
Description
Historical Context of Neurotransmission Visualization Techniques
The journey to visualize neurotransmission has been marked by significant technological advancements. Early methods in the mid-20th century, such as fluorescence histochemistry, provided the first glimpses of monoamine neurotransmitters within neurons. worldscientific.com This was followed by the use of radioisotopes and autoradiography, which allowed for the mapping of neurotransmitter systems and their receptors. nih.govresearchgate.net The advent of immunohistochemistry further refined the ability to locate specific neuronal populations and their components. nih.govresearchgate.net While powerful, these techniques often provided static snapshots of a dynamic process. The development of in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) enabled the study of neurotransmitter release in the living human brain, but with limited spatial resolution. mdpi.commdpi.com The need for tools that could resolve neurotransmitter dynamics at the level of individual synapses spurred the development of novel optical methods. worldscientific.com
Rationale for the Development of Fluorescent False Neurotransmitters (FFNs)
To bridge the gap between whole-brain imaging and single-synapse activity, scientists developed fluorescent false neurotransmitters (FFNs). worldscientific.comgrantome.com These synthetic molecules are designed to mimic the chemical structure of natural neurotransmitters, allowing them to be recognized and transported by the same cellular machinery. worldscientific.comacs.org By incorporating a fluorescent component, FFNs act as luminous tracers, enabling researchers to optically track the entire lifecycle of a neurotransmitter: its uptake into the neuron, packaging into synaptic vesicles, and release into the synapse. worldscientific.comacs.org A key innovation in FFN design was the introduction of pH-sensitive fluorophores. researchgate.netnih.gov This feature allows the probes to exhibit different fluorescent properties in the acidic environment of a synaptic vesicle compared to the neutral pH of the cytoplasm and extracellular space, providing a clear signal of vesicular release. elifesciences.orgnih.gov
Overview of FFN 102 Mesylate as a Key Research Tool
Among the arsenal (B13267) of FFNs, this compound has emerged as a particularly valuable tool for studying the dopamine (B1211576) system. bio-techne.comtocris.com It is a selective substrate for both the dopamine transporter (DAT), which is responsible for reuptake of dopamine from the synapse, and the vesicular monoamine transporter 2 (VMAT2), which packages dopamine into vesicles. bio-techne.comtocris.comrndsystems.com This dual-substrate activity ensures that FFN 102 accurately traces the endogenous dopamine pathway. smolecule.com Its pH-responsive fluorescence makes it an excellent probe for visualizing the release of vesicular contents. elifesciences.orgbio-techne.comrndsystems.com this compound is sufficiently bright and photostable for use in advanced microscopy techniques, including two-photon fluorescence microscopy, allowing for deep-tissue imaging in brain slices. abcam.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate | tocris.com |
| Molecular Formula | C11H10NClO3.CH3SO3H | tocris.comrndsystems.com |
| Molecular Weight | 335.76 g/mol | tocris.comrndsystems.com |
| Purity | ≥99% (HPLC) | tocris.com |
| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) | bio-techne.comrndsystems.com |
| Emission Maximum | 435 nm | bio-techne.comrndsystems.com |
| pKa | 6.2 | caymanchem.com |
| Solubility | Water (up to 20 mM with gentle warming), DMSO (up to 100 mM) | tocris.comrndsystems.com |
Properties
Molecular Formula |
C11H11N2ClO3.CH3SO3H |
|---|---|
Molecular Weight |
335.76 |
Synonyms |
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate |
Origin of Product |
United States |
Molecular Design Principles and Optical Properties of Ffn 102 Mesylate
Structural Basis for pH-Responsiveness in Fluorescent Probes
The ability of certain fluorescent probes to respond to changes in pH is a critical feature for visualizing cellular processes that involve pH gradients, such as neurotransmitter release from synaptic vesicles. nih.gov Synaptic vesicles maintain an acidic internal environment (pH approximately 5.0-6.0) due to the activity of a vacuolar-H+ ATPase, while the cytoplasm and extracellular space are at a relatively neutral pH of about 7.4. nih.govnih.gov
The structural basis for pH sensitivity in many fluorescent probes, including FFN102, lies in the presence of a phenol (B47542) group. nih.gov Phenols can exist in equilibrium between a protonated (phenol) form and a deprotonated (phenolate) form. This equilibrium is pH-dependent, and the two forms often possess distinct photophysical properties, such as different light absorption and fluorescence excitation spectra. nih.gov In the case of FFN102, the phenol group is located at the 7-position of its coumarin (B35378) core. nih.gov This feature allows the probe to act as a ratiometric sensor in its excitation mode, with a pKa of 6.2, a value strategically positioned between the pH of synaptic vesicles and the cytoplasm. nih.govcaymanchem.com This pH-responsiveness means the probe's fluorescence properties change as it moves from the acidic lumen of a vesicle to the neutral extracellular environment during exocytosis. nih.govresearchgate.net
Integration of Fluorophore and Neurotransmitter Mimicry in FFN 102 Mesylate Design
The molecular architecture of FFN102 mesylate is a deliberate fusion of a fluorescent reporter and a structural mimic of a neurotransmitter. This dual-function design allows it to be actively taken up by specific neuronal machinery while simultaneously reporting its location and environment through fluorescence. nih.gov
The key structural elements integrated into FFN102 are:
Fluorophore Core : The fluorescent component is a halogenated hydroxycoumarin. nih.gov This structure provides the intrinsic fluorescence and the pH-sensing capability necessary for its function as a reporter probe. nih.govnih.gov
Neurotransmitter Mimic : An aminoethyl group is incorporated into the structure to mimic biogenic monoamines like dopamine (B1211576). nih.govresearchgate.net This "false neurotransmitter" component is recognized as a substrate by the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). rndsystems.comtocris.combio-techne.com This selective recognition and transport ensure that FFN102 accumulates specifically in dopaminergic neurons and their synaptic vesicles. nih.govresearchgate.net
Polarity : FFN102 was intentionally designed as a highly polar molecule to minimize non-specific binding and labeling of tissue, thereby enhancing its selectivity for the intended biological targets. nih.gov
This rational design approach produced a molecule that not only mimics endogenous transmitters in its selective uptake and distribution but also provides an optical readout of its journey, enabling the study of both the structure and function of the nervous system. nih.gov
Characterization of pH-Dependent Fluorescence Excitation and Emission Spectra
The optical properties of FFN102 are highly dependent on pH, a characteristic central to its utility as a probe for synaptic vesicle release. nih.gov Its absorption and fluorescence excitation spectra shift in response to the protonation state of its coumarin phenol group. nih.gov
At a low pH of 5.0, which mimics the acidic interior of synaptic vesicles, the absorption maximum is at 331 nm and the fluorescence excitation maximum is at 340 nm. nih.gov As the pH increases to a neutral 7.4 or 7.5, simulating the cytoplasmic or extracellular environment, the absorption maximum shifts to 371 nm and the excitation maximum shifts to 370 nm. rndsystems.comnih.gov This shift corresponds to the deprotonation of the phenol group. nih.gov
While the excitation spectrum is pH-dependent, the fluorescence emission wavelength is largely independent of pH, with a maximum consistently observed around 435-453 nm. rndsystems.comnih.govcaymanchem.com However, the intensity of this emission is highly pH-dependent. nih.govcaymanchem.com The fluorescence is significantly greater in neutral environments compared to acidic ones. nih.govresearchgate.net This property is crucial, as the probe's fluorescence brightens considerably upon its release from the quenching acidic environment of the vesicle into the neutral extracellular space, providing a direct optical signal of exocytosis. nih.govresearchgate.net
| Property | pH 5.0 | pH 7.4 / 7.5 | Reference |
|---|---|---|---|
| Excitation Maximum | 340 nm | 370 nm | rndsystems.comnih.govtocris.com |
| Emission Maximum | ~435 - 453 nm (pH-independent) | rndsystems.comnih.govcaymanchem.com | |
| Fluorescence Intensity | Low | High | nih.govcaymanchem.com |
| Absorption Maximum | 331 nm | 371 nm | nih.gov |
Photophysical Properties Relevant for Advanced Microscopy
FFN102 possesses several photophysical properties that make it well-suited for use in advanced, high-resolution microscopy techniques. nih.govnih.gov The compound is described as being sufficiently bright and photochemically stable, which are essential characteristics for demanding imaging applications like time-lapse two-photon microscopy. nih.govnih.gov This stability allows for extended imaging sessions required to track dynamic processes without significant loss of signal due to photobleaching. vulcanchem.com
The probe's pH-dependent fluorescence provides a high-contrast signal for visualizing neurotransmitter release. nih.gov Simultaneously, its function as a substrate for DAT allows for the measurement of transporter activity by monitoring the loss of fluorescence from synaptic terminals during stimulation. nih.govresearchgate.net FFN102 is also compatible with other common fluorescent markers, such as Green Fluorescent Protein (GFP), enabling multiplexed imaging experiments that can correlate dopaminergic activity with other cellular structures or events. vulcanchem.com These properties make FFN102 a versatile tool for detailed functional and anatomical studies of dopaminergic synapses. nih.gov
Molecular Targets and Pharmacological Selectivity of Ffn 102 Mesylate
Elucidation of Selective Dopamine (B1211576) Transporter (DAT) Substrate Activity
Research indicates that FFN 102 mesylate functions as a substrate for the dopamine transporter (DAT) tocris.combio-techne.comrndsystems.comfishersci.nlrndsystems.comtocris.comtocris.com. As a DAT substrate, this compound is transported into dopaminergic neurons via the DAT protein located on the plasma membrane nih.gov. This transport is a key mechanism by which the probe enters the neuron, allowing it to label dopamine cell bodies, dendrites, and presynaptic terminals caymanchem.comnih.gov. Studies using DAT-deficient mice have provided evidence supporting FFN 102's dependence on DAT for cellular uptake in certain neuronal populations nih.gov. Furthermore, this compound has been shown to inhibit dopamine reuptake during activity-dependent dopamine release, a characteristic also observed with established DAT blockers nih.gov.
Investigation of Selective Vesicular Monoamine Transporter 2 (VMAT2) Substrate Activity
This compound is also recognized as a selective substrate for the vesicular monoamine transporter 2 (VMAT2) tocris.combio-techne.comrndsystems.comfishersci.nlrndsystems.comtocris.comtocris.com. VMAT2 is responsible for transporting monoamines, including dopamine, from the cytoplasm into synaptic vesicles tocris.com. As a VMAT2 substrate, this compound is sequestered into these vesicles, a process crucial for its function as a fluorescent false neurotransmitter caymanchem.comnih.gov. This vesicular loading allows this compound to be released upon neuronal stimulation, mimicking endogenous dopamine release and enabling the visualization of this process caymanchem.comnih.gov.
Assessment of Binding Specificity to Central Nervous System Receptor Panels
Data on CNS receptor binding specificity can be summarized as follows:
| Receptor Type | Binding Affinity/Activity (at 10 µM unless specified) | Reference |
| Dopamine Receptors | No significant binding | nih.govtocris.combio-techne.comrndsystems.comfishersci.nl |
| Serotonin (B10506) Receptors | No significant binding (except noted below) | nih.govtocris.combio-techne.comrndsystems.comfishersci.nl |
| 5-HT2c Receptor | Kᵢ ≈ 3 µM inhibition | caymanchem.com |
| Panel of 38 CNS Receptors | No significant binding | nih.govtocris.combio-techne.comrndsystems.comfishersci.nl |
Impact on Endogenous Dopamine Uptake Mechanisms
Consistent with its activity as a DAT substrate, this compound has been shown to inhibit endogenous dopamine uptake tocris.combio-techne.comrndsystems.comfishersci.nl. This inhibition occurs because FFN 102 competes with endogenous dopamine for transport via DAT nih.gov. By occupying the transporter, FFN 102 reduces the rate at which dopamine is removed from the extracellular space, thereby affecting the dynamics of dopaminergic signaling nih.gov. This property underscores its interaction with the primary mechanism for clearing dopamine from the synaptic cleft.
Cellular and Subcellular Mechanisms Revealed by Ffn 102 Mesylate
Dynamics of Vesicular Loading and Intravesicular Distribution
As a substrate for VMAT2, FFN 102 mesylate is actively transported into synaptic and secretory vesicles, mimicking the loading process of endogenous monoamine neurotransmitters like dopamine (B1211576). bio-techne.comtocris.comrndsystems.comelifesciences.orgnih.gov This characteristic allows researchers to visualize and study the mechanisms by which vesicles accumulate neurotransmitters from the cytoplasm. Studies using this compound in PC12 cells, a commonly used secretory cell model, have shown that the compound is taken up into secretory vesicles, partially replacing the endogenous dopamine stored within them. doi.orgnih.gov The ability to quantify the extent of this replacement, for instance, by electrochemical methods distinguishing this compound from dopamine, provides a means to analyze the efficiency and capacity of vesicular loading. doi.orgnih.gov Furthermore, the observation that this compound is preferentially released through the initial fusion pore suggests that it might be stored predominantly in a fast-diffusion compartment within the vesicles. doi.orgnih.gov This finding offers valuable insights into the intravesicular organization and the dynamics of neurotransmitter distribution within the vesicle lumen.
Analysis of Neurotransmitter Exocytosis and Release Kinetics
This compound's pH-dependent fluorescence is a key feature for monitoring exocytosis. elifesciences.orgnih.govcaymanchem.com The compound exhibits higher fluorescence emission in the neutral extracellular environment compared to the acidic lumen of synaptic vesicles. elifesciences.orgnih.govcaymanchem.com Upon exocytosis, as the vesicular contents are released into the extracellular space, the increase in pH leads to a detectable increase in this compound fluorescence, providing a direct optical signal of vesicle fusion and release. elifesciences.orgnih.gov This "flashing FFN" property is particularly useful for studying synaptic release, especially in regions with sparse dopaminergic innervation. elifesciences.org By monitoring these fluorescence transients, researchers can analyze the kinetics of neurotransmitter release. elifesciences.orgnih.gov
Characterization of Initial Fusion Pore Events
The release of vesicular contents during exocytosis can occur through a transient fusion pore before full vesicle collapse, or via complete fusion. nih.gov Studies utilizing electrochemical detection alongside fluorescence have indicated that this compound can be released through the initial fusion pore. doi.orgnih.gov The observation of "prespike feet" in amperometric recordings, which are related to the release of transmitters through the initial fusion pore, can be analyzed in conjunction with this compound fluorescence to characterize the dynamics of this initial pore opening. doi.org The finding that this compound is "over released" through this pore suggests that its distribution or mobility within the vesicle might influence the early stages of release. doi.orgnih.gov
Measurement of Total Exocytotic Release
Beyond the initial fusion pore events, this compound fluorescence transients can be used to quantify the total amount of vesicular content released during an exocytotic event. elifesciences.orgnih.gov The increase in fluorescence intensity is proportional to the amount of this compound released into the neutral extracellular space. elifesciences.orgnih.gov By integrating the fluorescence signal over time or measuring the peak amplitude, researchers can estimate the total exocytotic release from individual vesicles or populations of synapses. elifesciences.org This allows for the analysis of the variability in quantal size and the factors that influence the total amount of neurotransmitter released per vesicle. nih.gov
Application in Model Secretory Cell Lines (e.g., PC12 cells)
PC12 cells, a widely used model for studying neurosecretion, have been a key system for characterizing this compound's behavior. nih.govdoi.orgnih.gov These cells are easily cultured and provide a convenient platform to investigate vesicular uptake, storage, and exocytosis using biochemical and imaging techniques. doi.orgnih.gov Studies in PC12 cells have demonstrated that this compound is effectively internalized into secretory vesicles via VMAT2. nih.govdoi.orgnih.gov The use of electrochemical methods in conjunction with fluorescence microscopy in PC12 cells loaded with this compound has allowed for the simultaneous monitoring of both the electroactive this compound and endogenous dopamine during exocytosis. doi.orgnih.gov This dual detection capability in PC12 cells provides a powerful approach to dissect the dynamics of vesicular release and the potential interactions between false and endogenous neurotransmitters within the vesicle. doi.org Furthermore, PC12 cells have been used to demonstrate that this compound can sense vesicular pH changes, consistent with its design as a pH-responsive probe. nih.gov
Data Tables
While specific raw data tables were not extensively provided in the search results, the findings can be summarized in a structured format.
Table 1: Summary of this compound Behavior in PC12 Cells
| Parameter | Observation in PC12 Cells | Source |
| Vesicular Uptake | Effectively internalized into secretory vesicles. | nih.govdoi.orgnih.gov |
| Transporter Substrate | VMAT2 substrate. | bio-techne.comtocris.comrndsystems.comelifesciences.orgnih.gov |
| Replacement of Endogenous NT | Partially replaces endogenous dopamine (approx. 12%). | doi.orgnih.gov |
| Intravesicular Distribution | Suggestion of storage in a fast-diffusion compartment. | doi.orgnih.gov |
| Release during Exocytosis | Detectable via pH-dependent fluorescence increase. | elifesciences.orgnih.govcaymanchem.com |
| Release through Fusion Pore | Over released through the initial fusion pore. | doi.orgnih.gov |
| Effect on Overall Secretion | Did not significantly modify overall secretion features. | doi.org |
| Vesicular pH Sensing | Can sense vesicular pH changes. | nih.gov |
Applications of Ffn 102 Mesylate in Neurobiological Systems
Visualization and Identification of Dopaminergic Neuron Populations
FFN102 serves as a highly selective probe for identifying and visualizing dopaminergic neurons and their intricate processes within brain tissue. nih.govresearchgate.net Its utility stems from its function as a substrate for DAT, which ensures its selective accumulation within these specific neuronal populations. nih.govrndsystems.com
In acute midbrain slices, FFN102 has been shown to accumulate in the cell bodies and both proximal and distal dendrites of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). nih.gov Studies using TH-GFP mice, where dopaminergic neurons express green fluorescent protein, have demonstrated a high degree of colocalization between FFN102 and GFP, confirming the selective labeling of these neurons. nih.gov This selective accumulation is dependent on DAT, as no FFN102-labeled cells are observed in DAT-deficient mice. nih.gov The probe's distribution throughout the cell bodies and dendrites appears largely homogeneous, suggesting its presence in the cytoplasm and not just within synaptic vesicles. nih.gov
Table 1: FFN102 Labeling of Dopaminergic Neurons
| Brain Region | Labeled Structures | Method of Confirmation | Key Finding |
|---|---|---|---|
| Substantia Nigra (SNc) | Cell bodies and dendrites | Colocalization with TH-GFP | Selective accumulation in dopaminergic neurons. nih.gov |
| Ventral Tegmental Area (VTA) | Cell bodies and dendrites | Colocalization with TH-GFP | High degree of FFN102 and GFP colocalization. nih.gov |
| Midbrain (in DAT-deficient mice) | No labeled cells | Comparison with wild-type mice | FFN102 uptake is mediated by DAT. nih.gov |
FFN102 is also a powerful tool for labeling dopaminergic presynaptic terminals and axonal profiles, particularly in the dorsal striatum. nih.govresearchgate.net Two-photon microscopy of striatal slices from TH-GFP mice reveals a high level of colocalization between FFN102-labeled puncta and TH-GFP, indicating that the probe selectively marks dopaminergic terminals. nih.gov Research indicates that approximately 91.1% of puncta labeled with FFN102 were also positive for TH-GFP. nih.gov This selectivity allows for the detailed visualization of the fine axonal processes of dopaminergic neurons. nih.gov The probe's ability to label these structures is crucial for studying the microanatomy and functional plasticity of the dopaminergic system. researchgate.net
Labeling of Cell Bodies and Dendritic Structures
Functional Imaging of Synaptic Activity in Acute Brain Tissue Slices
A key application of FFN102 is the functional imaging of synaptic activity in acute brain slices, which provides a controlled environment for studying neural circuits. frontiersin.orgresearchgate.net FFN102's pH-sensitive fluorescence is central to this application; it exhibits greater fluorescence in the neutral extracellular environment compared to the acidic interior of synaptic vesicles. nih.govabcam.com This property allows for the optical measurement of synaptic vesicle content release upon exocytosis. abcam.comabcam.com
In the dorsal striatum, a region densely innervated by dopaminergic neurons, FFN102 has been used to optically measure dopamine (B1211576) release at the level of individual synapses. nih.govresearchgate.net Electrical stimulation of acute striatal slices loaded with FFN102 elicits a Ca²⁺-dependent release of the probe, which can be detected as an increase in background fluorescence and a decrease in the fluorescence of individual puncta. nih.gov This allows for the study of functional parameters such as dopamine transporter activity and the modulation of dopamine release within large populations of striatal terminals. nih.gov For instance, analysis of individual fluorescent puncta in response to a 10-Hz stimulation train revealed both destaining and non-destaining puncta, providing insights into the heterogeneity of synaptic vesicle exocytosis. nih.gov
FFN102 has proven particularly valuable for studying dopamine release in regions with sparse dopaminergic innervation, such as the globus pallidus externa (GPe), where traditional methods like carbon fiber amperometry are less effective. elifesciences.orgmdpi.com The "flashing FFN" approach, which utilizes the increase in FFN102 fluorescence upon exocytosis, allows for the detection of synaptic release in these areas. elifesciences.orgnih.gov
Studies have shown that in the GPe, FFN102 transients are spatially heterogeneous and generally smaller than in the striatum, with the exception of occasional "hot spots" of high release. elifesciences.orgnih.gov Furthermore, FFN102 release in the GPe is significantly enhanced by high-frequency stimulation (50 Hz) compared to lower frequencies (10 Hz), a phenomenon not observed in the striatum. elifesciences.orgnih.gov This suggests that dopamine release properties differ between the GPe and the striatum. elifesciences.org
Table 2: FFN102-Reported Dopamine Release Characteristics
| Brain Region | Stimulation Frequency | Observation | Implication |
|---|---|---|---|
| Dorsal Striatum | 10 Hz vs. 50 Hz | No significant difference in FFN transient size. elifesciences.orgnih.gov | Release is not strongly frequency-dependent in this range. |
| Globus Pallidus (GPe) | 10 Hz vs. 50 Hz | Significantly higher transient size at 50 Hz. elifesciences.orgnih.gov | Dopamine release is enhanced by high-frequency stimulation. |
Analysis in Dorsal Striatum
Integration with Electrophysiological Techniques for Multimodal Measurements (e.g., Amperometry)
FFN102 can be integrated with electrophysiological techniques, such as amperometry, to provide multimodal measurements of neurotransmitter release. researchgate.net While electrochemical methods like fast-scan cyclic voltammetry and amperometry offer excellent temporal resolution for measuring dopamine concentration changes, they lack the spatial resolution to study individual synapses. nih.gov FFN102, with its ability to be visualized at the single-synapse level, complements these techniques.
FFN102 itself is electroactive, meaning it can be detected by amperometry. researchgate.netresearchgate.net This dual functionality allows for the simultaneous electrochemical and fluorescence detection of a single exocytotic event. researchgate.net In such experiments, the release of FFN102 from a single vesicle can be observed as both a current spike in the amperometric recording and a flash of fluorescence in the microscopic imaging. researchgate.net This coupled approach provides a powerful method for studying the kinetics and spatial dynamics of vesicular exocytosis with high resolution. researchgate.net
Studies of Neurotransmitter Dynamics in Complex Neural Circuits
The fluorescent false neurotransmitter, FFN102 mesylate, has emerged as a powerful tool for dissecting the intricate dynamics of neurotransmitter systems within complex neural circuits. Its selectivity for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) allows for the precise labeling and visualization of dopaminergic neurons and their processes. elifesciences.orgnih.govnih.gov This enables researchers to investigate not only the activity of individual synapses but also the broader functional architecture of circuits like the basal ganglia.
Detailed Research Findings
Research utilizing FFN102 mesylate has provided significant insights into the differential regulation of dopamine release in various components of the basal ganglia, particularly the striatum and the globus pallidus externa (GPe). The GPe is a critical nucleus within this circuit that receives sparse dopaminergic innervation from the substantia nigra pars compacta (SNc), a pathway implicated in motor control and neurological disorders such as Parkinson's disease. elifesciences.org
A pivotal study compared the characteristics of FFN102 release in the densely innervated striatum with the sparsely innervated GPe in mouse brain slices. elifesciences.org It was observed that while FFN102 profusely labeled presynaptic elements in the striatum, there were markedly fewer labeled puncta within the GPe. elifesciences.org Upon electrical stimulation to evoke neurotransmitter release, the resulting fluorescence transients of FFN102 displayed distinct kinetics in the two regions. In the striatum, the fluorescence intensity remained elevated for a longer duration, whereas in the GPe, the signal was substantially smaller and of a much shorter duration. elifesciences.orgnih.gov This suggests different mechanisms of dopamine release and clearance within these interconnected structures.
Furthermore, the study revealed a differential response to varying stimulation frequencies. In the striatum, there was no significant difference in the size of FFN102 transients between 10 Hz and 50 Hz stimulation. elifesciences.orgnih.gov In stark contrast, within the GPe, the transient evoked by a 50 Hz stimulation was significantly larger than that at 10 Hz. elifesciences.orgnih.gov This finding points towards a frequency-dependent facilitation of dopamine release in the sparsely innervated GPe, a phenomenon not observed in the same manner in the striatum.
Interestingly, despite the generally smaller transients in the GPe, researchers occasionally observed "hot spots" of FFN102 release that were comparable in magnitude to those seen in the striatum. elifesciences.org These hot spots, however, did not necessarily correlate with a high density of labeled puncta, indicating a spatial heterogeneity in the capacity for dopamine release within the GPe. elifesciences.org
The utility of FFN102 mesylate also extends to studying the effects of psychostimulants on dopaminergic circuits. In acute striatal slices, the application of amphetamine was shown to induce a significant loss of FFN102 fluorescence from presynaptic terminals, indicating an increased rate of release of the false neurotransmitter. nih.govpnas.org This provides a method to optically examine the mechanisms by which drugs of abuse alter dopamine dynamics within specific neural pathways. nih.gov
The selective accumulation of FFN102 in dopaminergic neurons is dependent on a functional dopamine transporter. Studies in DAT-deficient mice showed a lack of FFN102-labeled cells in the substantia nigra, confirming the transporter's critical role in the uptake of this probe. nih.govpnas.org This specificity makes FFN102 an invaluable tool for investigating the integrity of the nigrostriatal pathway in models of Parkinson's disease, where the degeneration of these neurons is a key pathological feature. nih.gov
Data Tables
Table 1: Comparison of FFN102 Mesylate Transients in Striatum and Globus Pallidus Externa (GPe)
| Brain Region | Relative FFN102 Transient Size (vs. Striatum) | Transient Duration | Effect of High-Frequency Stimulation (50 Hz vs. 10 Hz) | Spatial Distribution of Release |
|---|---|---|---|---|
| Striatum | Larger | Prolonged | No significant change | Relatively homogeneous |
| Globus Pallidus Externa (GPe) | Smaller (with occasional 'hot spots') | Shorter | Significantly enhanced | Spatially heterogeneous |
Table 2: Effect of Amphetamine on FFN102 Mesylate Release from Dopaminergic Terminals
| Brain Region | Experimental Condition | Observation | Inference |
|---|---|---|---|
| Dorsal Striatum | Perfusion with 1 µM Amphetamine | Substantial loss of FFN102 fluorescence from axonal puncta compared to control. nih.gov | Amphetamine increases the rate of FFN102 release from presynaptic terminals. nih.gov |
| Substantia Nigra | Perfusion with 10 µM Amphetamine | Increased rate of fluorescence loss from somatodendritic regions compared to control. nih.gov | Amphetamine induces release of FFN102 from the cell bodies and dendrites of dopaminergic neurons. nih.gov |
Methodological Advancements and Limitations Associated with Ffn 102 Mesylate
Advantages for High-Resolution Spatiotemporal Neurotransmission Studies
FFN 102 mesylate offers significant advantages for high-resolution spatiotemporal studies of neurotransmission, particularly in dopaminergic systems. Its selective uptake by DAT and VMAT2 allows for the specific labeling of dopaminergic neurons and their terminals. tocris.combio-techne.comrndsystems.comnih.gov This specificity enables the visualization of dopamine (B1211576) cells and their processes within brain tissue. nih.gov
Furthermore, the pH-responsive fluorescence of this compound provides a means to optically measure the evoked release of synaptic vesicle content into the extracellular space. nih.gov As synaptic vesicles undergo exocytosis, their internal acidic environment (pH ~5) is exposed to the more neutral extracellular space (pH ~7.4), leading to a change in this compound's fluorescence intensity. tocris.combio-techne.comrndsystems.comnih.gov This property allows for the real-time monitoring of synaptic vesicle exocytosis at individual synapses. nih.gov
This compound also allows for the measurement of individual synaptic terminal activity by observing fluorescence loss upon stimulation, which is related to the release of the probe from vesicles. nih.gov Its compatibility with various fluorescent markers, such as GFP and FM dyes, further enhances its utility in multiplexed imaging experiments. nih.gov The rapid uptake of this compound within 30 minutes makes it suitable for time-lapse microscopy techniques, including two-photon microscopy, to image DAT function and neurotransmitter release. nih.gov
Considerations for Probe Stability and Photobleaching in Live Imaging
While this compound offers advantages for live imaging, considerations regarding probe stability and photobleaching are important for long-term studies. Photobleaching, the irreversible degradation of a fluorophore upon light excitation, is a common challenge in fluorescence microscopy, particularly during extended live imaging sessions or with intense illumination. rsc.org
Although this compound has been described as chemically and photochemically stable in in vitro and in situ studies, the extent of photobleaching under various live imaging conditions and durations needs careful assessment. nih.gov Factors such as excitation wavelength, light intensity, exposure time, and the presence of antifade reagents can influence photobleaching rates. Researchers utilizing this compound for prolonged or high-intensity imaging should optimize these parameters and potentially employ strategies to mitigate photobleaching, such as using lower excitation power, shorter exposure times, or incorporating photostability-enhancing techniques. rsc.org
The chemical stability of the probe is also crucial to ensure that its fluorescence properties and targeting specificity are maintained throughout the experiment. While reports indicate good stability, potential degradation over extended periods in biological environments should be considered, particularly in long-term culture or in vivo studies.
Potential for Interference with Endogenous Neurotransmitter Systems
As a false neurotransmitter, this compound interacts with components of the endogenous neurotransmitter machinery, specifically DAT and VMAT2. tocris.combio-techne.comrndsystems.com While this interaction is the basis for its utility as a tracer, it also raises the potential for interference with the normal function of these transporters and, consequently, with endogenous neurotransmission.
This compound has been shown to inhibit dopamine uptake, indicating a direct interaction with and potential modulation of DAT activity. tocris.combio-techne.comrndsystems.com Studies have shown that this compound can partially replace endogenous dopamine stored in secretory vesicles, with one study in PC12 cells estimating a replacement ratio of approximately 12%. doi.orgnih.gov This partial replacement suggests that this compound can compete with dopamine for vesicular uptake via VMAT2. doi.orgnih.gov
However, research in PC12 cells indicated that the uptake of this compound did not significantly modify the secretion features of these cells. doi.org Additionally, this compound reportedly exhibits no significant binding to a panel of 38 CNS receptors, including dopamine and serotonin (B10506) receptors, at concentrations up to 10 µM, although it showed some inhibition of the serotonin 5-HT2c receptor at a similar concentration. tocris.combio-techne.comrndsystems.comcaymanchem.com These findings suggest a degree of selectivity for transporters over receptors, but the potential for subtle or context-dependent interference with endogenous systems should be acknowledged and controlled for in experimental design.
Comparative Analysis with Other Fluorescent False Neurotransmitter Analogues
This compound belongs to a class of fluorescent false neurotransmitters (FFNs) developed to optically study neurotransmission. Other FFNs exist, each with potentially different selectivities and properties. For instance, FFN200 is another fluorescent substrate of VMAT2 that selectively traces exocytosis in dopaminergic neuronal cultures and brain tissue. fujifilm.comnih.gov Unlike this compound, FFN200's loading does not rely on DAT or other Na+-dependent transporters. nih.gov Additionally, FFN200 exhibits pH-independent fluorescence, which makes it a better indicator of neurotransmitter release kinetics compared to the pH-dependent fluorescence intensity of this compound. nih.gov
Another analogue, FFN 206 dihydrochloride, is also a fluorescent substrate of VMAT2 but reportedly shows no DAT inhibitory activity. fujifilm.com FFN 270 is described as a fluorescent substrate for both the norepinephrine (B1679862) transporter (NET) and VMAT2, used for labeling noradrenergic neurons and their synaptic vesicles. fujifilm.com
The choice among different FFNs depends on the specific research question and the neurotransmitter system being investigated. This compound's dual selectivity for DAT and VMAT2 makes it particularly valuable for studying dopaminergic terminals and the interplay between reuptake and vesicular storage. tocris.combio-techne.comrndsystems.comnih.gov Its pH sensitivity provides a unique advantage for monitoring vesicle exocytosis. nih.gov However, for studies specifically focused on VMAT2 activity without the influence of DAT or for applications where pH-independent fluorescence is preferred for kinetic measurements, other FFNs like FFN200 might be more suitable. fujifilm.comnih.gov
The development of this range of FFNs highlights the ongoing efforts to create molecular tools that mimic endogenous transmitters in selectivity and distribution, allowing for detailed studies of neuronal microanatomy and functional plasticity. nih.gov
Future Directions in Ffn 102 Mesylate Research and Applications
Development of Next-Generation FFN Probes with Enhanced Properties
The success of FFN 102 has spurred interest in creating new and improved fluorescent false neurotransmitters (FFNs). Future development will likely focus on several key areas to enhance their properties and broaden their applicability in neuroscience research.
One major goal is the creation of FFNs with different spectral properties, including probes with longer excitation and emission wavelengths. This would facilitate multicolor imaging experiments, allowing researchers to simultaneously visualize multiple neurotransmitter systems or cellular processes. Furthermore, probes with increased brightness and photostability are highly desirable to enable longer-term imaging studies with higher signal-to-noise ratios.
Another avenue of development is the design of FFNs with altered pharmacological profiles. While FFN 102 is highly selective for the dopamine (B1211576) transporter, new probes could be engineered to target other monoamine transporters, such as those for serotonin (B10506) or norepinephrine (B1679862). This would require careful modification of the FFN core structure to achieve high affinity and selectivity for the desired transporter.
Finally, researchers are exploring the development of FFNs with novel sensing capabilities. This could include probes that are sensitive to other ions besides protons, or that can report on enzymatic activity or other aspects of synaptic function. The ultimate aim is to create a toolbox of FFNs that can be used to dissect the intricate molecular machinery of neurotransmission with unprecedented detail.
Expansion of Applications to Diverse Neurotransmitter Systems
While FFN 102 has proven invaluable for studying the dopamine system, its core technology holds immense promise for investigating other neurotransmitter systems. nih.gov The modular nature of FFN design allows for the chemical modification of the core structure to alter its transporter selectivity.
Future research will likely focus on developing FFNs that are selective for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This would enable researchers to visualize and study these critical neurotransmitter systems with the same level of detail that is currently possible for dopamine. The ability to image multiple neurotransmitter systems simultaneously would provide a more complete picture of how these systems interact and influence one another in both healthy and diseased brains.
Beyond the monoamines, the FFN concept could potentially be extended to other neurotransmitter systems, such as those for glutamate, GABA, and acetylcholine. However, this would present significant challenges due to the different chemical properties of these neurotransmitters and their respective transporters. Overcoming these challenges will require innovative approaches to chemical design and synthesis.
Contributions to Fundamental Understanding of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process that underlies learning and memory. FFN 102 provides a powerful tool to study the role of dopamine in synaptic plasticity with unprecedented spatial and temporal resolution.
One key area of future research will be to use FFN 102 to investigate how dopamine release is modulated during different forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). By directly visualizing dopamine release at individual synapses, researchers can gain a deeper understanding of how this neuromodulator shapes the strength of synaptic connections.
FFN 102 can also be used to study the dynamics of dopamine vesicle cycling. The pH-sensitive fluorescence of FFN 102 allows for the tracking of individual synaptic vesicles as they are released and recycled. nih.gov This information is crucial for understanding how the presynaptic terminal maintains a steady supply of neurotransmitter during periods of high neuronal activity.
Furthermore, the ability to combine FFN 102 imaging with other techniques, such as electrophysiology and optogenetics, will provide a powerful platform for dissecting the molecular mechanisms of synaptic plasticity. This multi-modal approach will allow researchers to correlate changes in dopamine release with specific patterns of neuronal activity and downstream signaling events.
Elucidation of Neurotransmitter Dysregulation in Preclinical Models of Neurological Conditions
Dysregulation of dopamine neurotransmission is a hallmark of several debilitating neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. nih.gov FFN 102 offers a unique opportunity to study these pathological changes in preclinical animal models of these conditions. ebraincase.com
In models of Parkinson's disease, for example, FFN 102 can be used to visualize the progressive loss of dopaminergic terminals and to assess the efficacy of potential therapeutic interventions aimed at protecting these neurons. By imaging dopamine release at the single-synapse level, researchers can gain insights into the functional consequences of dopamine depletion and how different treatments might restore normal synaptic function.
Similarly, in models of addiction, FFN 102 can be used to investigate how drugs of abuse alter dopamine release and uptake dynamics. This information is critical for understanding the neurobiological basis of addiction and for developing more effective treatments. The ability to monitor these changes over time will provide a window into the long-lasting adaptations that occur in the brain with chronic drug use.
Q & A
Q. What is the mechanism of action of FFN 102 mesylate in dopaminergic systems, and how can its selectivity for DAT and VMAT2 be experimentally validated?
this compound acts as a pH-responsive fluorescent substrate for dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). To validate selectivity, researchers should:
- Perform competitive binding assays against 38 CNS receptors (e.g., dopamine D1/D2, serotonin receptors) to confirm lack of cross-reactivity .
- Use fluorescence spectroscopy to track pH-dependent spectral shifts (Ex-max: 340 nm at pH 5, 370 nm at pH 7.5; Em-max: 435 nm) in synaptic vesicles (acidic pH) versus cytosol (neutral pH) to confirm DAT/VMAT2 specificity .
Q. How should experimental conditions be optimized for this compound in live-cell imaging studies?
- pH calibration : Use buffered solutions (pH 5–7.5) to replicate intracellular compartments. Spectral overlap at 435 nm (Em-max) requires narrow-band emission filters to minimize noise .
- Concentration gradients : Test doses in the range of 1–100 µM to avoid transporter saturation, referencing solubility data (45 mg/mL in DMSO, 6 mg/mL in water) .
- Controls : Include DAT/VMAT2 inhibitors (e.g., cocaine, reserpine) to isolate FFN 102-specific signals .
Advanced Research Questions
Q. How can conflicting data on this compound’s binding kinetics across studies be resolved?
Discrepancies may arise from:
- pH variability : Ensure precise pH calibration using fluorometric probes (e.g., BCECF-AM) in parallel experiments, as protonation shifts Ex-max from 340 nm (pH 5) to 370 nm (pH 7.5) .
- Receptor cross-talk : Re-evaluate binding assays with updated receptor panels, noting FFN 102’s lack of interaction with 38 CNS targets .
- Statistical rigor : Apply Bland-Altman analysis to compare inter-laboratory variability in DAT affinity measurements .
Q. What methodologies enable multiparametric analysis of this compound in neuronal circuits?
- Co-staining protocols : Pair FFN 102 with calcium indicators (e.g., GCaMP) to correlate dopamine release with neuronal activity. Use spectral unmixing to separate FFN 102 (435 nm) from GCaMP (510 nm) signals .
- Dynamic imaging : Employ time-lapse confocal microscopy to track FFN 102 accumulation in vesicles (pH-dependent fluorescence) during depolarization .
- Data normalization : Express fluorescence intensity as ΔF/F₀ relative to baseline, adjusting for photobleaching using control regions .
Q. How can this compound be integrated with genetic models to study Parkinson’s disease?
- Transgenic models : Use DAT-KO mice to isolate VMAT2-specific FFN 102 uptake in striatal neurons .
- Pharmacological challenges : Combine FFN 102 with L-DOPA or α-synuclein preformed fibrils to assess vesicular leakage in Parkinsonian models .
- Validation : Cross-reference FFN 102 data with HPLC-measured dopamine levels to ensure translational relevance .
Methodological Considerations
Q. What controls are critical for ensuring reproducibility in this compound studies?
- Negative controls : Include neurons treated with DAT/VMAT2 inhibitors (e.g., nomifensine, tetrabenazine) to confirm transporter dependence .
- Solvent controls : Test DMSO concentrations ≤0.1% to rule out solvent-induced artifacts, referencing FFN 102’s solubility profile .
- Blinding : Randomize treatment groups and blind analysts to experimental conditions during data quantification .
Q. How can fluorescence quenching artifacts be minimized during FFN 102 imaging?
- Oxygen scavengers : Add glucose oxidase/catalase to reduce phototoxicity in prolonged imaging sessions .
- Exposure limits : Limit laser power to ≤10% and use EM-CCD cameras for low-light detection to prevent fluorophore degradation .
- Post-hoc correction : Apply flat-field correction and background subtraction algorithms to raw images .
Data Interpretation Challenges
Q. How should researchers address unexpected fluorescence patterns in FFN 102 experiments?
- pH mapping : Use ratiometric pH probes (e.g., pHrodo) to verify subcellular pH gradients influencing FFN 102 signals .
- Artifact screening : Check for autofluorescence in genetically encoded tags (e.g., GFP) overlapping with FFN 102’s emission spectrum (435 nm) .
- Dose-response curves : Confirm linearity of fluorescence intensity versus FFN 102 concentration (1–50 µM) to exclude saturation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
